molecular formula C8H24O3Si4 B095028 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane CAS No. 1000-05-1

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

Cat. No.: B095028
CAS No.: 1000-05-1
M. Wt: 280.61 g/mol
InChI Key: ILBWBNOBGCYGSU-UHFFFAOYSA-N
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Description

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane is an organosilicon compound with the molecular formula C8H26O3Si4. It is a colorless liquid that is widely used in various industrial applications due to its unique chemical properties. The compound is known for its high thermal stability, low surface tension, and excellent hydrophobic characteristics .

Preparation Methods

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis and condensation of dimethyldichlorosilane in the presence of water and a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous flow reactors to maintain consistent quality and scalability .

Chemical Reactions Analysis

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed from these reactions include silanols, siloxanes, and various substituted siloxanes .

Scientific Research Applications

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the preparation of biocompatible materials and as a surface modifier for biological assays.

    Medicine: It is employed in the development of drug delivery systems and medical devices due to its biocompatibility and stability.

    Industry: The compound is used in the production of silicone-based lubricants, sealants, and coatings

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane involves its interaction with various molecular targets and pathways. When applied to surfaces, the compound forms a hydrophobic layer by reacting with surface silanols, resulting in a tightly bonded film. This property makes it an excellent surface modifier for materials like glass, metals, and plastics .

Comparison with Similar Compounds

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of thermal stability, hydrophobicity, and reactivity, making it versatile for a wide range of applications.

Properties

InChI

InChI=1S/C8H24O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ILBWBNOBGCYGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O3Si4
Source PubChem
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DSSTOX Substance ID

DTXSID8044759
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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Molecular Weight

280.61 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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CAS No.

1000-05-1
Record name Octamethyltetrasiloxane
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Record name Tetrasiloxane, 1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
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Record name 1,1,3,3,5,5,7,7-octamethyltetrasiloxane
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Record name OCTAMETHYLTETRASILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane in polymer synthesis?

A1: this compound plays a crucial role as a building block in synthesizing sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s []. This is achieved through its ability to act as a dimethylsilane (Me2SiH2) precursor in the presence of a tris(pentafluorophenyl)borane (B(C6F5)3) catalyst. This controlled process allows for the creation of specific sequences of dimethylsiloxane and diphenylsiloxane units within the oligomer chain.

Q2: How is this compound utilized in the synthesis of telechelic polysiloxanes?

A2: While this compound itself isn't directly used, it shares structural similarities with the starting materials employed in the synthesis of telechelic polysiloxanes []. Researchers utilized α-hydro-ω-hydroxyoligo(dimethylsiloxane)s, which possess a similar siloxane backbone, to react with various chlorodimethylsilanes. This reaction leads to the formation of telechelic oligo(dimethylsiloxane)s with specific end groups like chloro-, cyano-, or aminopropyl, highlighting the versatility of siloxane chemistry for targeted polymer synthesis.

Q3: What are the analytical techniques commonly employed to characterize this compound and its derivatives?

A3: Characterization of this compound and the resulting polymers commonly involves spectroscopic methods. These include Infrared (IR) spectroscopy, proton (1H) NMR, silicon-29 (29Si) NMR, and carbon-13 (13C) NMR spectroscopy [, ]. These techniques provide valuable information regarding the compound's structure, confirming the presence of specific functional groups and their arrangement within the molecule.

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